molecular formula C12H18BrN3O B7938600 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Cat. No.: B7938600
M. Wt: 300.19 g/mol
InChI Key: NLQADQRXRQJHIW-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a 2-(morpholin-4-yl)ethylamine substituent at position 2. Pyridine derivatives are widely studied for their pharmacological relevance, including applications in antiviral, anticancer, and antimicrobial agents .

Properties

IUPAC Name

5-bromo-3-methyl-N-(2-morpholin-4-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-15-12(10)14-2-3-16-4-6-17-7-5-16/h8-9H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQADQRXRQJHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCN2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of 3-Methylpyridin-2-amine

A direct approach involves brominating 3-methylpyridin-2-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This method, adapted from imidazo[1,2-a]pyridine syntheses, achieves bromination at the 5-position due to the directing effect of the amine group.

Procedure :

  • Dissolve 3-methylpyridin-2-amine (1.0 equiv) in anhydrous DMF.

  • Add NBS (1.1 equiv) portionwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water and extract with ethyl acetate.

Yield : ~65–70%.

Directed Ortho-Metalation (DoM)

For higher regiocontrol, a directed metalation strategy employs a temporary directing group. For example, treating 3-methylpyridin-2-amine with N,N-dimethylformamide dimethylacetal (DMF-DMA) forms an imidamide intermediate, which directs bromination to the 5-position.

Procedure :

  • React 3-methylpyridin-2-amine with DMF-DMA in 2-propanol at 80°C for 3 hours.

  • Add NBS (1.1 equiv) and stir at 0°C for 6 hours.

  • Hydrolyze with HCl to remove the directing group.

Yield : ~80–85%.

Introduction of the Morpholinoethyl Side Chain

Nucleophilic Substitution

The amine group of 5-bromo-3-methylpyridin-2-amine reacts with 2-chloroethylmorpholine under basic conditions. This method, however, risks overalkylation and requires careful stoichiometry.

Procedure :

  • Dissolve 5-bromo-3-methylpyridin-2-amine (1.0 equiv) and K₂CO₃ (3.0 equiv) in DMF.

  • Add 2-chloroethylmorpholine (1.2 equiv) dropwise.

  • Heat at 60°C for 24 hours.

Yield : ~50–60%.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 5-bromo-3-methylpyridin-2-amine and 2-(morpholin-4-yl)ethylamine improves efficiency. XPhos Pd G2 catalyst facilitates the reaction.

Procedure :

  • Mix 5-bromo-3-methylpyridin-2-amine (1.0 equiv), 2-(morpholin-4-yl)ethylamine (1.5 equiv), XPhos Pd G2 (0.05 equiv), and K₃PO₄ (2.0 equiv) in 1,4-dioxane.

  • Heat at 95°C under nitrogen for 12 hours.

Yield : ~75–80%.

One-Pot Tandem Approaches

Sequential Bromination and Alkylation

Combining bromination and alkylation in a single pot reduces purification steps. The directing group strategy from WO2024015825A1 is modified to include in situ alkylation.

Procedure :

  • Form the imidamide intermediate from 3-methylpyridin-2-amine and DMF-DMA.

  • Brominate with NBS.

  • Without isolation, add 2-(morpholin-4-yl)ethylamine and K₂CO₃.

  • Heat at 60°C for 24 hours.

Yield : ~70%.

Comparative Analysis of Methods

MethodKey StepsCatalyst/ReagentsYieldScalability
Electrophilic Bromination + AlkylationBromination, Nucleophilic SubstitutionNBS, K₂CO₃50–60%Moderate
Directed Metalation + Buchwald-HartwigDoM, Pd-catalyzed CouplingDMF-DMA, XPhos Pd G275–80%High
One-Pot TandemBromination/AlkylationDMF-DMA, NBS, K₂CO₃70%High

Optimization and Troubleshooting

Enhancing Regioselectivity

  • Directing groups : Imidamide intermediates (e.g., from DMF-DMA) improve bromination regioselectivity.

  • Solvent effects : Polar aprotic solvents (DMF, NMP) favor electrophilic substitution.

Avoiding Side Reactions

  • Protection strategies : Temporarily protecting the amine as a tert-butyl carbamate prevents overalkylation.

  • Catalyst selection : XPhos Pd G2 minimizes homocoupling byproducts in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the bromine substituent or the pyridine ring.

    Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dehalogenated products or reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that brominated pyridines can act as potent inhibitors of various cancer cell lines, suggesting that 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine may also possess similar activity.

Case Study : A study published in Drug Target Insights demonstrated that a related compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Neurological Applications

The morpholine group in this compound is known for its neuroprotective properties. Research indicates that compounds containing morpholine can enhance cognitive function and provide neuroprotection against neurodegenerative diseases.

Case Study : In preclinical trials, derivatives of morpholine demonstrated efficacy in models of Alzheimer's disease by reducing amyloid-beta plaque formation and improving synaptic function .

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial activities. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and antimicrobial efficacy.

Data Table: Antimicrobial Activity Comparison

Compound NameStructureActivity AgainstReference
This compoundStructureE. coli, S. aureus
Related Compound AStructureE. coli
Related Compound BStructureS. aureus

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes such as kinases and phosphodiesterases, which are critical in various signaling pathways.

Case Study : Research has shown that similar pyridine-based compounds effectively inhibit phosphodiesterase activity, leading to increased cAMP levels and enhanced cellular signaling in cardiomyocytes .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine Br (5), CH₃ (3), morpholinoethyl (2) ~299.2 (estimated) Flexible ethyl linker; morpholine enhances polarity and hydrogen bonding.
5-Bromo-2-morpholinopyridin-3-amine Br (5), morpholine (2) ~257.1 Direct morpholine attachment; rigid structure, reduced solubility.
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine Br (5), CH₃ (3), methoxyethyl (2) 245.13 Methoxyethyl group less polar; may improve lipophilicity.
5-Bromo-4-fluoropyridin-2-amine Br (5), F (4) ~191.0 Electron-withdrawing fluorine alters electronic distribution.
2-(5-Bromopyrimidin-2-yl)ethylamine Br (5), methyl (ethyl linker), pyrimidine core 231.1 Pyrimidine core; methylamine substituent.

Pharmacological and Physicochemical Properties

  • Morpholinoethyl vs. Direct Morpholine Attachment: The ethyl linker in the target compound increases solubility compared to direct morpholine attachment (e.g., 5-Bromo-2-morpholinopyridin-3-amine) but may reduce binding affinity in certain targets, as observed in cannabinoid receptor ligands .
  • Methoxyethyl vs.
  • Halogen Effects : Bromine at position 5 enhances steric bulk and lipophilicity, while fluorine (e.g., 5-Bromo-4-fluoropyridin-2-amine ) increases electronegativity, affecting electronic distribution and basicity.

Biological Activity

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C₁₂H₁₈BrN₃O
Molecular Weight: 300.21 g/mol
CAS Number: 1538032-53-9
MDL Number: MFCD24760049

Research indicates that compounds containing a pyridine moiety often exhibit significant biological activities, including inhibition of various kinases and modulation of signaling pathways. The presence of the morpholine group in this compound suggests potential interactions with protein targets involved in cell signaling and proliferation.

Inhibition Studies

In vitro studies have shown that this compound may act as an inhibitor of specific kinases. For example, related pyridine derivatives have demonstrated inhibitory effects on CHK1 and CHK2 kinases, which are critical in cell cycle regulation. The IC₅₀ values for these inhibitors often fall within the nanomolar range, indicating potent activity .

CompoundTarget KinaseIC₅₀ (nM)
This compoundCHK1<100
Related Pyridine DerivativeCHK227 ± 8

Cytotoxicity Assays

Cytotoxicity assays using human cancer cell lines have been conducted to evaluate the therapeutic potential of this compound. For instance, a sulforhodamine B (SRB) assay indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity depending on their structural modifications .

Example Findings:

  • Compound A : GI₅₀ = 50 nM
  • Compound B : GI₅₀ = 200 nM
  • This compound : GI₅₀ = <100 nM

Selectivity Profiles

The selectivity of this compound against other kinases has also been assessed. The ratio of IC₅₀ values for CHK1 and CHK2 provides insight into its selectivity profile, which is crucial for minimizing off-target effects in therapeutic applications.

CompoundCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity Ratio (CHK2/CHK1)
This compound<10027 ± 8>3000

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine with high purity?

  • Methodological Answer : Reductive amination is a common approach for similar pyridine derivatives. For example, a methanol solution of brominated pyridine amine derivatives (e.g., 5-bromopyridin-2-amine) can react with aldehydes or ketones in the presence of sodium cyanoborohydride under reflux conditions . Adjusting reaction time (e.g., 3–5 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to reducing agent) can optimize yield. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate high-purity products (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo, methyl, and morpholine groups) and amine proton shifts (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between amine and pyridine groups, as seen in centrosymmetric dimers ).
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z corresponding to C₁₃H₁₉BrN₃O).

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyridine core be addressed?

  • Methodological Answer : Bromination regioselectivity depends on directing groups and reaction conditions. For 3-methylpyridine derivatives, electrophilic substitution favors the 5-position due to steric and electronic effects. Using N-bromosuccinimide (NBS) in dichloromethane at 15–25°C ensures controlled bromination without overhalogenation, as demonstrated in pyrrolo[2,3-d]pyrimidine systems . Computational modeling (e.g., DFT calculations) can predict reactive sites and guide experimental design .

Q. What computational strategies can predict the compound’s reactivity in drug discovery applications?

  • Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can identify optimal reaction pathways. ICReDD’s approach integrates computational and experimental data to narrow down conditions (e.g., solvent effects, catalyst selection) and reduce trial-and-error cycles . For instance, morpholine’s electron-donating effects can be modeled to predict nucleophilic substitution reactivity at the ethylamine side chain.

Q. How can researchers evaluate the biological activity of this compound, particularly in targeting kinase or receptor pathways?

  • Methodological Answer :

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. Pyridine-morpholine hybrids often exhibit kinase inhibition due to hydrogen bonding with ATP-binding pockets .
  • SAR studies : Modify substituents (e.g., replace bromo with chloro or methyl groups) to assess potency changes. For example, 5-Bromo-3-methylpyridin-2-amine derivatives show anti-tumor activity in acridine-based scaffolds .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity (e.g., IC₅₀ values in cancer cell lines).

Q. How should contradictory data in synthetic yields or biological activity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, controlled moisture levels) to minimize variability.
  • Data triangulation : Cross-validate using orthogonal techniques (e.g., compare NMR with X-ray data for structural confirmation ).
  • Meta-analysis : Aggregate results from similar compounds (e.g., 5-Bromo-N-methylpyrazin-2-amine ) to identify trends in substituent effects or solvent dependencies.

Methodological Design Questions

Q. What strategies are recommended for designing derivatives to improve metabolic stability or solubility?

  • Methodological Answer :

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) on the morpholine ring or ethylamine side chain to enhance aqueous solubility.
  • Prodrug approaches : Convert the amine group to a phosphate ester or amide for improved bioavailability .
  • Computational ADMET profiling : Use tools like SwissADME or ADMET Predictor™ to predict logP, CYP450 interactions, and plasma protein binding .

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